molecular formula C18H13ClN4O2 B2828328 3-(4-chlorophenyl)-5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole CAS No. 1251570-19-0

3-(4-chlorophenyl)-5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B2828328
CAS No.: 1251570-19-0
M. Wt: 352.78
InChI Key: WZUHPGAKIDOLCM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure combining a 1,2,4-oxadiazole ring with substituted phenyl and pyrazolyl groups, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.

    Oxadiazole Ring Formation: The next step involves the formation of the 1,2,4-oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups (if present), leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions (acidic or basic) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorophenyl)-5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for the development of anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole
  • 3-(4-bromophenyl)-5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole
  • 3-(4-fluorophenyl)-5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both 4-chlorophenyl and 3-methoxyphenyl groups provides a unique electronic environment that can enhance its activity and selectivity in various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2/c1-24-14-4-2-3-12(9-14)16-15(10-20-22-16)18-21-17(23-25-18)11-5-7-13(19)8-6-11/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUHPGAKIDOLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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